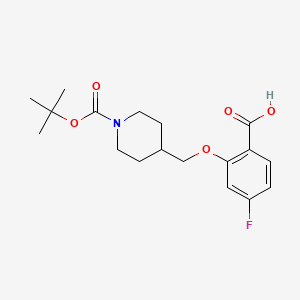

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl ester-protected carboxylic acid group and a 2-carboxy-5-fluorophenoxymethyl substituent. The tert-butyl ester group enhances stability and solubility during synthetic processes, while the fluorine atom on the aromatic ring influences electronic properties and bioavailability. Such structural motifs are common in intermediates for pharmaceuticals, particularly in kinase inhibitors or protease-targeting drugs, where fluorine improves metabolic stability and binding affinity .

Properties

IUPAC Name |

4-fluoro-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)11-24-15-10-13(19)4-5-14(15)16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIHPTXRZXVJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine Nitrogen

- Reaction: 4-(2-bromophenyl)piperidine is reacted with di-tert-butyl dicarbonate to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

- Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) or THF/water mixture.

- Catalysts/Base: Alkali metal carbonates like sodium carbonate or potassium carbonate, or sterically hindered organic amines such as diisopropylethylamine, are used.

- Temperature and Time: Typically carried out between 10 °C to 30 °C for 1 to 6 hours until completion.

- Isolation: The product is isolated by filtration, chromatography, or recrystallization.

Formation of Lithio Intermediate and Carboxylation

- Reaction: The bromophenyl intermediate is treated with an alkyl lithium reagent (e.g., n-butyl lithium) at low temperatures (-100 °C to -60 °C) to form an aryllithium species.

- Carboxylation: This intermediate is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

- Conditions: The reaction is performed in anhydrous THF with 1.1 to 1.3 equivalents of alkyl lithium reagent, stirred for 0.5 to 3 hours, followed by slow addition of dry ice over 1 to 4 hours and stirring for up to 24 hours.

- Workup: The reaction mixture is worked up by filtration, chromatography, and recrystallization to yield 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.

Reduction to Hydroxymethyl Derivative

- Reaction: The carboxylic acid derivative is reduced to the corresponding hydroxymethyl compound using borane complexes such as borane dimethyl sulfide or borane-THF.

- Conditions: The reaction is performed in THF under nitrogen atmosphere, initially at room temperature then heated to reflux for 1 hour.

- Quenching: Quenched by slow addition of methanol, followed by concentration and azeotroping with methanol.

- Purification: The product is extracted with ethyl acetate and washed sequentially with aqueous hydrochloric acid, sodium bicarbonate, and sodium chloride solutions, then dried and concentrated to yield the hydroxymethyl tert-butyl ester.

Ether Formation with Fluorophenol

- Reaction: The hydroxymethyl intermediate is reacted with 2-chloro-5-fluorophenol or its derivatives in the presence of a base such as cesium carbonate.

- Solvent: N,N-Dimethylformamide (DMF) is commonly used.

- Conditions: The reaction is typically conducted at elevated temperatures (~70 °C) for extended periods (up to 24 hours).

- Outcome: This step installs the fluorophenoxy substituent via nucleophilic substitution, forming the desired 4-(2-carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Na2CO3, THF | 10–30 | 1–6 | ~85–90 | Use of sterically hindered amine optional |

| Lithiation and Carboxylation | n-Butyl lithium, CO2, THF | -100 to -60 | 6–24 | ~70–80 | Slow addition of dry ice critical |

| Reduction to Hydroxymethyl | Borane dimethyl sulfide or Borane-THF | RT to reflux | 1–2 | ~80–85 | Quench with MeOH, careful workup needed |

| Ether Formation | 2-chloro-5-fluorophenol, Cs2CO3, DMF | 70 | 24 | ~50–60 | Extended reaction time for completion |

Purification Techniques

- Filtration and washing to remove inorganic salts.

- Chromatography (flash column) using ethyl acetate/hexane mixtures.

- Recrystallization from appropriate solvents to enhance purity.

- Drying over anhydrous sodium sulfate to remove traces of water.

Research Findings and Improvements

- The use of sterically hindered organic amines or alkali metal carbonates improves the efficiency of Boc protection.

- Low-temperature lithiation followed by controlled carboxylation with dry ice ensures high regioselectivity and yield.

- Borane-mediated reduction is preferred over other hydride reagents due to mild conditions and high selectivity.

- The etherification step with fluorophenol derivatives requires careful control of base and temperature to avoid side reactions.

- Overall, the synthetic route balances yield, purity, and operational simplicity, making it suitable for scale-up in pharmaceutical synthesis.

Summary Table of Key Intermediates

| Intermediate Compound | Description | Role in Synthesis |

|---|---|---|

| 4-(2-bromophenyl)piperidine | Starting aryl bromide piperidine | Precursor for Boc protection and lithiation |

| tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | Boc-protected intermediate | Precursor for lithiation and carboxylation |

| 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid | Carboxylated intermediate | Substrate for reduction to hydroxymethyl |

| 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester | Reduced alcohol intermediate | Precursor for etherification with fluorophenol |

| This compound | Final target compound | Key intermediate for further pharmaceutical applications |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Norepinephrine Reuptake Inhibitors

One of the primary applications of this compound is as a precursor for ampreloxetine (TD-9855), a norepinephrine reuptake inhibitor. Ampreloxetine has been investigated for its potential to treat conditions such as:

- Neurogenic orthostatic hypotension : A condition characterized by a significant drop in blood pressure upon standing.

- Major depressive disorder : By enhancing norepinephrine levels, it may help alleviate depressive symptoms .

Cancer Treatment

Recent studies suggest that derivatives of this compound may have antitumor properties. Specifically, it has been proposed for use in treating primary brain cancers and other neurogenic disorders when combined with other active agents .

Synthesis and Research Findings

The synthesis of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps, typically starting from simpler piperidine derivatives. The process includes:

- Reaction with di-tert-butyl dicarbonate to form the tert-butyl ester.

- Subsequent transformations to introduce the carboxy and fluorophenyl groups.

This synthetic pathway highlights the versatility of piperidine derivatives in pharmaceutical chemistry, allowing for modifications that enhance biological activity .

Case Studies

Several case studies have documented the efficacy of drugs synthesized from this compound:

Case Study 1: Ampreloxetine in Clinical Trials

In clinical trials, ampreloxetine demonstrated significant improvements in patients with neurogenic orthostatic hypotension. The trials highlighted its safety profile and potential benefits over traditional treatments .

Case Study 2: Antitumor Activity

Research conducted on derivatives of this compound indicated promising results against various cancer cell lines. These findings suggest that further investigation into the structure-activity relationship (SAR) could yield effective therapeutic agents against malignancies .

Mechanism of Action

The mechanism by which 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The tert-butyl ester group is a recurring motif in piperidine/piperazine-based compounds, serving as a protective group for carboxylic acids. Substituents on the piperidine ring (e.g., sulfonyl, phenoxy, or heterocyclic groups) dictate reactivity and biological interactions. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Piperidine/Piperazine Derivatives

Functional Group Impact

- Fluoro vs. Chloro Substituents : The target compound’s single fluorine atom offers moderate electronegativity and metabolic stability, whereas dichloro-fluorophenyl groups (e.g., in ) enhance potency but may increase toxicity risks .

- Ester vs. Sulfonamide : The tert-butyl ester in the target compound simplifies deprotection to a free carboxylic acid, unlike sulfonamide derivatives (e.g., ), which require harsh conditions for modification.

- Heterocyclic Diversity: Pyridine-pyrazole systems (e.g., ) enable multi-target interactions, while the target’s phenoxymethyl group favors π-π stacking in receptor binding .

Biological Activity

The compound 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 2204912-85-4) is a synthetic organic molecule that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

The molecular formula for this compound is with a molecular weight of 353.39 g/mol. It features several functional groups, including a carboxylic acid and a tert-butyl ester, which may influence its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C18H24FNO5 |

| Molecular Weight | 353.39 g/mol |

| CAS Number | 2204912-85-4 |

| Purity | NLT 98% |

Research indicates that compounds with similar piperidine structures often exhibit significant biological activities, including:

- Neurotransmitter Modulation : Piperidine derivatives are known to interact with neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways, which can affect mood and anxiety disorders .

- Antiviral Activity : Some piperidine derivatives have shown promise in inhibiting viral replication, potentially through interference with viral enzymes .

Case Studies

- Antidepressant Effects : A study explored the effects of piperidine derivatives on serotonin reuptake inhibition, suggesting that modifications in the structure significantly enhance potency. The inclusion of fluorinated phenyl groups has been linked to increased binding affinity to serotonin transporters .

- Anticancer Properties : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction via mitochondrial pathways .

- Antimicrobial Activity : Some studies have reported that piperidine derivatives possess antimicrobial properties, effective against both gram-positive and gram-negative bacteria. This activity is hypothesized to arise from the disruption of bacterial cell membranes .

Pharmacological Studies

A pharmacological study on structurally related compounds demonstrated that modifications such as the addition of fluorine atoms can significantly enhance bioactivity. For instance, compounds containing fluorinated aromatic systems showed improved inhibition of certain enzymes involved in metabolic pathways associated with disease states .

Q & A

Q. What are the recommended synthetic methodologies for preparing derivatives of piperidine-1-carboxylic acid tert-butyl esters, and how do reaction conditions influence enantioselectivity?

- Methodological Answer: Enantioselective synthesis of tert-butyl piperidine carboxylates can be achieved via phase-transfer catalytic alkylation. For example, chiral catalysts (e.g., quaternary ammonium salts) enable asymmetric alkylation of precursors like 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester. Key factors include:

- Catalyst Design: Use of binaphthyl-derived catalysts to control stereochemistry .

- Solvent System: Polar aprotic solvents (e.g., toluene/water biphasic systems) enhance phase-transfer efficiency.

- Temperature: Reactions typically proceed at 0–25°C to balance reactivity and selectivity .

Monitoring progress via chiral HPLC or NMR is critical to validate enantiomeric excess.

Q. How should researchers handle and store tert-butyl piperidine derivatives to ensure stability during experiments?

- Methodological Answer:

- Storage: Keep the compound in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester group .

- Handling: Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use gloveboxes or Schlenk lines to exclude moisture.

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and elevated temperatures (>50°C) to prevent decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structure of tert-butyl piperidine carboxylates?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). For fluorinated analogs, ¹⁹F NMR is essential .

- Mass Spectrometry (HRMS): Validates molecular weight and detects side products (e.g., de-esterification fragments).

- HPLC/UPLC: Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity .

Computational tools (e.g., ACD/Labs) predict properties like solubility and melting points but require experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for tert-butyl piperidine derivatives?

- Methodological Answer:

- Cross-Validation: Compare experimental data (e.g., DSC for melting points) with computational predictions (ACD/Labs). Discrepancies often arise from polymorphic forms or impurities .

- Reproducibility: Replicate synthesis and purification steps (e.g., recrystallization solvents) as described in conflicting reports.

- Peer Consultation: Collaborate with databases like PubChem to verify structural annotations .

Q. What strategies are recommended for assessing the toxicity and ecotoxicological impact of tert-butyl piperidine derivatives when data is limited?

- Methodological Answer:

- Read-Across Models: Use data from structurally similar compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to predict acute toxicity (e.g., LD₅₀) .

- In Silico Tools: Apply QSAR models (e.g., ECOSAR) to estimate ecotoxicity parameters like LC₅₀ for aquatic organisms .

- Pilot Testing: Conduct limited-scale Ames tests or Daphnia magna assays to screen for mutagenicity or acute aquatic toxicity .

Q. How can mechanistic studies optimize the synthesis of fluorinated piperidine derivatives for drug discovery?

- Methodological Answer:

- Reaction Profiling: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., fluorophenoxymethyl intermediates).

- Catalyst Screening: Test palladium/copper systems for coupling reactions involving fluorinated aryl groups.

- DFT Calculations: Model transition states to rationalize regioselectivity in fluorination steps .

Q. What experimental designs mitigate risks during scale-up of tert-butyl piperidine carboxylate syntheses?

- Methodological Answer:

- Safety Protocols: Implement calorimetry (e.g., RC1e) to identify exothermic risks during alkylation or esterification .

- Purification: Use flash chromatography with silica gel or reverse-phase HPLC to remove genotoxic impurities (e.g., alkylating agents).

- Waste Management: Neutralize acidic/basic byproducts before disposal and adhere to REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.